molecular formula C12H19NO B2854919 n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide CAS No. 2224408-32-4

n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide

Cat. No.: B2854919
CAS No.: 2224408-32-4
M. Wt: 193.29
InChI Key: OKHGXPSPWHUTCW-UHFFFAOYSA-N
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Description

n-(1-{Bicyclo[410]heptan-1-yl}ethyl)prop-2-enamide is a compound that features a bicyclo[410]heptane structure, which is a highly strained bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide typically involves the use of bicyclo[4.1.0]heptane as a starting material. One common method for preparing bicyclo[4.1.0]heptane is through the Simmons–Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The resulting bicyclo[4.1.0]heptane can then be further functionalized to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-{Bicyclo[410]heptan-1-yl}ethyl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-[1-(1-bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-11(14)13-9(2)12-7-5-4-6-10(12)8-12/h3,9-10H,1,4-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHGXPSPWHUTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCCC1C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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